molecular formula C14H15NO2 B13534452 (s)-2-Amino-2-(2-phenoxyphenyl)ethan-1-ol

(s)-2-Amino-2-(2-phenoxyphenyl)ethan-1-ol

Cat. No.: B13534452
M. Wt: 229.27 g/mol
InChI Key: GMWXKRFUQMLGJC-CYBMUJFWSA-N
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Description

(s)-2-Amino-2-(2-phenoxyphenyl)ethan-1-ol is a chiral compound with a molecular formula of C14H15NO2 It is characterized by the presence of an amino group, a hydroxyl group, and a phenoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-2-Amino-2-(2-phenoxyphenyl)ethan-1-ol can be achieved through several methods. One common approach involves the use of chiral catalysts or chiral auxiliaries to control the stereochemistry of the product. For example, the compound can be synthesized via the reduction of the corresponding ketone using a chiral reducing agent .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes typically require stringent control of reaction conditions, such as temperature, pressure, and the concentration of reactants, to ensure high yield and enantiomeric purity .

Chemical Reactions Analysis

Types of Reactions

(s)-2-Amino-2-(2-phenoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amino group may produce a primary amine .

Scientific Research Applications

(s)-2-Amino-2-(2-phenoxyphenyl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (s)-2-Amino-2-(2-phenoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

    2-Phenoxy-1-phenylethanol: Similar in structure but lacks the amino group.

    1-Phenoxy-2-propanol: Contains a propanol group instead of an ethan-1-ol group.

    2-Amino-1-phenylethanol: Similar but lacks the phenoxy group.

Uniqueness

(s)-2-Amino-2-(2-phenoxyphenyl)ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chiral nature also adds to its uniqueness, making it valuable in asymmetric synthesis and chiral resolution studies .

Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

(2S)-2-amino-2-(2-phenoxyphenyl)ethanol

InChI

InChI=1S/C14H15NO2/c15-13(10-16)12-8-4-5-9-14(12)17-11-6-2-1-3-7-11/h1-9,13,16H,10,15H2/t13-/m1/s1

InChI Key

GMWXKRFUQMLGJC-CYBMUJFWSA-N

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2[C@@H](CO)N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2C(CO)N

Origin of Product

United States

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